2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone involves halogen-exchange reactions leading to high yields. The compound has been explored for its effective role as a chemical protective group. However, no photolytic phenomena were observed in solvents like MeOH or Benzene, indicating its stable nature under these conditions (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its analogs has been studied using various analytical techniques. X-ray crystallography revealed intricate details about the compound's structure, providing insights into its reactivity and interactions with other molecules. Notably, studies on enaminones and bromophenol derivatives have contributed to understanding the hydrogen bonding patterns and selective O-demethylation during bromination, which are crucial for predicting its behavior in chemical syntheses (James L. Balderson et al., 2007); (Yasin Çetinkaya et al., 2011).
Chemical Reactions and Properties
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including bromination, esterification, and more complex synthetic routes leading to the production of thiazole derivatives and enantiomerically pure compounds. These reactions underline the compound's utility in creating pharmacologically active molecules and its role in organic chemistry as a versatile intermediate (M. S. Bashandy et al., 2008); (Shuo Zhang et al., 2014).
Physical Properties Analysis
The physical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Studies on related compounds provide insights into the physical characteristics that could be extrapolated to understand its behavior under various conditions. For instance, the synthesis and characterization of related bromophenols and acetophenones have illuminated aspects of its crystallinity, stability, and phase behavior (H. T. Balaydın et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and participation in organic synthesis pathways, make 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone a compound of high interest. Its role in the synthesis of psychoactive substances and potential in medicinal chemistry highlights its importance. Detailed studies on its metabolism and interaction with biological systems further attest to its chemical versatility and potential for application in drug development (H. Carmo et al., 2005).
Scientific Research Applications
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone .
Methods of Application or Experimental Procedures
The residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS. Ethylation was performed by dissolving the residue in acetone (200 μL) .
2. New Psychoactive Substance
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” has recently emerged as a new psychoactive substance (NPS). It is most commonly consumed orally although there are indications that it might also be ingested by inhalation or ‘smoking’ .
3. Laboratory Chemicals
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used as a laboratory chemical . Laboratory chemicals are substances used for scientific research, analysis, and synthesis in laboratories.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not explicitly mentioned in the source .
Results or Outcomes
The results or outcomes of this application were not explicitly mentioned in the source .
4. Pharmacokinetics and Medicinal Chemistry
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the study of pharmacokinetics and medicinal chemistry . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body. Medicinal chemistry involves the design and synthesis of therapeutic agents.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not explicitly mentioned in the source .
Results or Outcomes
The results or outcomes of this application were not explicitly mentioned in the source .
5. Synthesis of Various Phenethylamines
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the synthesis of various phenethylamines . Phenethylamines are a class of compounds that have a wide range of applications in medicine, including as stimulants, antidepressants, and hallucinogens.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not explicitly mentioned in the source .
Results or Outcomes
The results or outcomes of this application were not explicitly mentioned in the source .
6. Pyrolysis Products of New Psychoactive Substances
Summary of the Application
“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” has been used in the study of pyrolysis products of new psychoactive substances . Pyrolysis is the process of breaking down a substance using heat, and it’s often used in forensic chemistry to identify unknown substances.
Methods of Application or Experimental Procedures
The study involved a simulated ‘meth pipe’ scenario to investigate the stability of “2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” when exposed to heat .
Results or Outcomes
Twelve products following pyrolysis of “2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” were detected and verified by organic synthesis of the corresponding standards .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBZABQCCQHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209805 | |
Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |
CAS RN |
60965-26-6 | |
Record name | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60965-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060965266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60965-26-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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